molecular formula C11H7N5O4 B7949423 Xanthinol nicotinate

Xanthinol nicotinate

Cat. No.: B7949423
M. Wt: 273.20 g/mol
InChI Key: UCAWVKGHPWFFCW-UHFFFAOYSA-N
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Description

Xanthinol nicotinate is a complex organic compound that features a purine derivative linked to a pyridine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthinol nicotinate typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a pyridine carboxylate under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Continuous flow processes are often preferred for their ability to maintain consistent reaction conditions and improve safety .

Chemical Reactions Analysis

Types of Reactions

Xanthinol nicotinate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Transition metals like palladium or platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds .

Scientific Research Applications

Chemistry

In chemistry, Xanthinol nicotinate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying cellular processes and signaling pathways .

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases .

Industry

In industry, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of Xanthinol nicotinate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share a similar pyridine moiety and exhibit various biological activities, including anti-fibrotic properties.

    Imidazo[1,2-a]pyridines: These compounds are valuable in organic synthesis and pharmaceutical chemistry due to their versatile reactivity and functionalization potential.

Uniqueness

What sets Xanthinol nicotinate apart is its unique combination of a purine derivative and a pyridine carboxylate. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(2,6-dioxo-3,7-dihydropurin-1-yl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O4/c17-9-7-8(14-5-13-7)15-11(19)16(9)20-10(18)6-2-1-3-12-4-6/h1-5H,(H,13,14)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAWVKGHPWFFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)ON2C(=O)C3=C(NC2=O)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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